molecular formula C5H2F11N B14283831 Undecafluoropentan-1-amine CAS No. 134380-80-6

Undecafluoropentan-1-amine

Katalognummer: B14283831
CAS-Nummer: 134380-80-6
Molekulargewicht: 285.06 g/mol
InChI-Schlüssel: XHQGNGKOLZXYPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undecafluoropentan-1-amine is a chemical compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). It is characterized by the presence of eleven fluorine atoms attached to a pentane backbone with an amine group at one end. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of undecafluoropentan-1-amine typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of pentan-1-amine using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF) to achieve selective fluorination.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorination equipment and adherence to strict safety protocols are essential to prevent hazardous incidents. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Undecafluoropentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding amides or reduced to yield primary amines.

    Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

    Substitution: Formation of N-alkylated or N-sulfonylated derivatives.

    Oxidation: Conversion to perfluorinated amides.

    Reduction: Production of primary perfluorinated amines.

Wissenschaftliche Forschungsanwendungen

Undecafluoropentan-1-amine finds applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

    Biology: Employed in the study of protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants.

Wirkmechanismus

The mechanism of action of undecafluoropentan-1-amine is primarily attributed to its fluorinated structure, which imparts unique physicochemical properties. The compound can interact with biological membranes, proteins, and other macromolecules, altering their function and stability. The presence of multiple fluorine atoms enhances its hydrophobicity and resistance to metabolic degradation, making it a valuable tool in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Perfluorooctane sulfonate (PFOS)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorobutanesulfonic acid (PFBS)

Uniqueness

Undecafluoropentan-1-amine stands out due to its specific amine functional group, which allows for unique chemical modifications and interactions. Compared to other perfluorinated compounds, it offers distinct reactivity and potential for diverse applications in scientific research and industry.

Eigenschaften

CAS-Nummer

134380-80-6

Molekularformel

C5H2F11N

Molekulargewicht

285.06 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,5,5,5-undecafluoropentan-1-amine

InChI

InChI=1S/C5H2F11N/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17/h17H2

InChI-Schlüssel

XHQGNGKOLZXYPC-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.